molecular formula C8H10O3 B2591732 3-(Oxan-3-yl)prop-2-ynoic acid CAS No. 1339388-27-0

3-(Oxan-3-yl)prop-2-ynoic acid

Cat. No.: B2591732
CAS No.: 1339388-27-0
M. Wt: 154.165
InChI Key: NSMGNZVNBFQYHW-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)prop-2-ynoic acid ( 1339388-27-0) is a high-purity chemical compound supplied for research purposes. This molecule features a propiolic acid group (prop-2-ynoic acid) linked to an oxane (tetrahydropyran) ring, resulting in the molecular formula C8H10O3 . Compounds containing a propiolic acid moiety serve as versatile synthetic intermediates and building blocks in organic chemistry and drug discovery . The structural motif of the oxane ring is a common feature in various natural products and bioactive molecules, making derivatives like this one valuable for constructing more complex chemical architectures . Researchers can utilize this compound in various applications, including medicinal chemistry for the synthesis of novel therapeutic candidates, as a precursor in materials science, and in the development of chemical probes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(oxan-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGNZVNBFQYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxan 3 Yl Prop 2 Ynoic Acid

Retrosynthetic Dissection and Key Precursors

A logical retrosynthetic analysis of 3-(Oxan-3-yl)prop-2-ynoic acid suggests two primary disconnection points. The first is at the C-C bond between the oxane ring and the propargylic acid side chain. This leads to a key precursor, a 3-substituted oxane, and a three-carbon component that can be introduced as a propargyl group or a related synthon. The second disconnection is within the oxane ring itself, suggesting a cyclization strategy from an acyclic precursor already bearing the prop-2-ynoic acid moiety or a protected version thereof.

Formation of the Prop-2-ynoic Acid Moiety

The introduction of the prop-2-ynoic acid group is a pivotal step in the synthesis. Several strategies can be employed, each with its own advantages and limitations.

Direct Alkynylation Strategies

Direct alkynylation involves the coupling of a nucleophilic oxane-containing species with an electrophilic three-carbon unit bearing the alkyne and a masked or pre-formed carboxylic acid. For instance, a 3-lithiooxane derivative could potentially react with a suitable electrophile. However, controlling the reactivity and preventing side reactions can be challenging.

A more common approach involves the alkynylation of a C(sp3)-H bond. epfl.ch While powerful, these methods often require specific activating groups or directing groups to achieve regioselectivity. rsc.org Palladium-catalyzed C(sp3)–H alkynylation has emerged as a valuable tool for introducing alkyne functionalities. nih.gov Another strategy involves the reaction of organolithium reagents with sulfonyl acetylenes, which can lead to the desired alkynylated product through an "anti-Michael" addition followed by elimination. researchgate.netresearchgate.net

Coupling Reactions (e.g., Sonogashira-type) for Alkynyl Carboxylic Acids

Sonogashira-type cross-coupling reactions are a cornerstone for the formation of C(sp2)-C(sp) bonds and can be adapted for the synthesis of alkynyl carboxylic acids. rsc.orgacs.org This typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. A variation of this is the decarbonylative Sonogashira coupling, which utilizes carboxylic acids as the electrophilic partner. nih.govrsc.orgacs.org This method allows for the direct coupling of a terminal alkyne with a carboxylic acid derivative, providing a more direct route to the target molecule.

Decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates, catalyzed by palladium, is another effective method. acs.org These reactions often exhibit good functional group tolerance, which is advantageous when working with complex molecules.

Coupling Reaction Type Key Reactants Catalyst System Key Features
Traditional Sonogashira Terminal alkyne, Aryl/Vinyl halidePalladium/CopperWell-established, versatile
Decarbonylative Sonogashira Terminal alkyne, Carboxylic acidPalladiumAvoids pre-functionalization of the acid
Decarboxylative Coupling Alkynyl carboxylic acid, Aryl tosylatePalladiumGood functional group tolerance

Construction and Integration of the Oxan-3-yl Ring System

The tetrahydropyran (B127337) (oxane) ring is a common motif in many natural products and biologically active molecules. nih.govrsc.org Its synthesis has been extensively studied, and numerous methods are available.

Cyclization Approaches to Tetrahydropyran Rings

The construction of the oxane ring can be achieved through various cyclization strategies. rsc.orgrsc.org Common methods include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol to form a tetrahydropyran ring. beilstein-journals.orgrsc.org

Intramolecular Epoxide Ring Opening: The cyclization of 4,5-epoxy alcohols can lead to the formation of tetrahydropyran rings, often with good stereocontrol. nih.gov

Hetero-Diels-Alder Reactions: This cycloaddition reaction between a diene and a dienophile containing a heteroatom (in this case, oxygen) can be a powerful tool for constructing the oxane ring. nih.govrsc.org

Ring-Closing Metathesis (RCM): This method utilizes a ruthenium or molybdenum catalyst to form a cyclic olefin from a diene precursor, which can then be reduced to the saturated oxane ring. rsc.orgresearchgate.net

Oxy-Michael Reactions: Intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound can also lead to the formation of the tetrahydropyran ring. rsc.org

Stereochemical Control in Oxane Synthesis

Controlling the stereochemistry during the synthesis of substituted oxanes is a significant challenge. The choice of synthetic strategy often dictates the stereochemical outcome. For instance, substrate-controlled methods, such as the cyclization of chiral epoxy alcohols, can provide high levels of diastereoselectivity. nih.gov The use of chiral auxiliaries or catalysts in reactions like the hetero-Diels-Alder or Prins cyclization can also lead to enantiomerically enriched products. researchgate.net For example, the stereochemical outcome of the peroxidation of cyclohexanone (B45756) derivatives can be controlled by the presence of alkyl substituents. unomaha.edunih.gov Similarly, the synthesis of 2,4-substituted oxetanes from 1,3-diols can be achieved with stereocontrol through inversion of stereochemistry at key steps. acs.org

Cyclization Method Key Precursors Potential for Stereocontrol
Prins Cyclization Homoallylic alcohol, Aldehyde/KetoneCan be stereoselective, often favoring cis-2,6-disubstitution
Intramolecular Epoxide Opening 4,5-Epoxy alcoholHigh stereocontrol based on substrate stereochemistry
Hetero-Diels-Alder Diene, Hetero-dienophileCan be highly stereoselective with chiral auxiliaries or catalysts
Ring-Closing Metathesis Acyclic dieneStereochemistry determined by the synthesis of the acyclic precursor
Oxy-Michael Reaction Hydroxy-α,β-unsaturated carbonylCan be diastereoselective

Protecting Group Strategies in Synthesis

The synthesis of complex organic molecules like 3-(Oxan-3-yl)prop-2-ynoic acid often necessitates the use of protecting groups to temporarily mask reactive functional groups. This ensures that specific reactions occur at the desired locations without unintended side reactions. The choice of a protecting group is critical and is guided by its stability under various reaction conditions and the ease of its selective removal. uchicago.edufiveable.me

In the context of synthesizing derivatives of prop-2-ynoic acid, various protecting groups are employed, particularly for the carboxylic acid and other reactive functionalities that may be present on the starting materials or intermediates.

Common Protecting Groups in Similar Syntheses:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Carboxylic Acidtert-Butyl estertBuTrifluoroacetic acid (TFA) iris-biotech.de
Carboxylic AcidBenzyl esterBzlHydrogenolysis (H₂, Pd/C) fiveable.me
Aminetert-ButoxycarbonylBocStrong acids (e.g., TFA, HCl) fiveable.meiris-biotech.de
AmineCarbobenzyloxyCbzHydrogenolysis fiveable.me
Amine9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine) fiveable.meiris-biotech.de
HydroxylTetrahydropyranylTHPAcidic conditions (e.g., 4 M HCl in dioxane) mdpi.com

In the synthesis of related compounds, such as N-hydroxypropiolamide derivatives, a tetrahydropyranyl (THP) group has been used to protect a hydroxylamine (B1172632). mdpi.com This protection is achieved using O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH₂OTHP) and is later removed by acidification with 4 M anhydrous hydrochloric acid in dioxane. mdpi.com This strategy prevents the hydroxylamine from reacting during coupling reactions. mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity

A common strategy for synthesizing propiolic acid derivatives involves the Sonogashira coupling reaction. mdpi.com This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. mdpi.com In the synthesis of related benzofuran (B130515) derivatives, a Sonogashira coupling was used to condense 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives with propynoic acid. mdpi.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielded the desired propynoic acid derivatives. mdpi.com The yields for such reactions can vary depending on the specific substrates and reaction conditions. For example, the synthesis of 3-[2-(3,4-Dimethoxybenzoyl)-6-methoxy-3-methyl-1-benzofuran-5-yl]prop-2-ynoic acid using this method resulted in a 58% yield. mdpi.com

The selectivity of a reaction can be influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. For instance, in cycloaddition reactions to form oxetane (B1205548) rings, the use of Lewis acids or organocatalysts at low temperatures can control regio- and stereoselectivity.

The table below provides a hypothetical comparative analysis of two synthetic routes to a propiolic acid derivative, highlighting key parameters of efficiency and selectivity.

Comparative Analysis of Synthetic Routes:

ParameterRoute A: Sonogashira CouplingRoute B: Alkylation & Oxidation
Key Reaction Palladium-catalyzed cross-coupling of a bromo-oxane with propynoic acid.Alkylation of an oxane-containing nucleophile with a propargyl halide, followed by oxidation.
Typical Yield Moderate to good (e.g., 58% for a related compound). mdpi.comVariable, dependent on the efficiency of both the alkylation and oxidation steps.
Number of Steps Can be a single step for the key C-C bond formation.Typically a two-step sequence.
Selectivity Generally high for the formation of the desired C-C bond.Regioselectivity can be an issue in the alkylation step, and the oxidation step must be selective for the desired functional group transformation.
Reagents/Catalysts Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., DBU). mdpi.comBase for alkylation, oxidizing agent for the second step.

Ultimately, the choice of synthetic methodology for 3-(Oxan-3-yl)prop-2-ynoic acid and its derivatives will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product.

Chemical Reactivity and Mechanistic Transformations of 3 Oxan 3 Yl Prop 2 Ynoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that readily participates in a variety of transformations, most notably esterification, amidation, and decarboxylation.

Esterification and Amidation Mechanisms

Esterification: The conversion of 3-(oxan-3-yl)prop-2-ynoic acid to its corresponding esters can be achieved through several methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. After a series of proton transfers, a molecule of water is eliminated, yielding the ester. youtube.com

Amidation: Similarly, amidation to form the corresponding amide can be accomplished by reacting the carboxylic acid with an amine. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the amide bond.

Table 1: Representative Esterification and Amidation Reactions

Reaction Reagents and Conditions Product Type
Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat Alkyl 3-(oxan-3-yl)prop-2-ynoate
Amidation Amine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., DCC) N-substituted 3-(oxan-3-yl)prop-2-ynamide

Decarboxylative Processes

Propiolic acids are known to undergo decarboxylation, often under thermal or metal-catalyzed conditions, to yield terminal alkynes. nih.gov For 3-(oxan-3-yl)prop-2-ynoic acid, this would lead to the formation of 3-ethynyloxane. The decarboxylation can be promoted by the presence of a transition metal, which can coordinate to the alkyne and facilitate the cleavage of the carbon-carboxyl bond. acs.orgresearchgate.net Recent studies have also demonstrated metal-free oxidative decarboxylation of propiolic acids using hypervalent iodine reagents, which proceed through a propargyl iodide intermediate. rsc.orgnih.gov

Transformations of the Alkyne Moiety

The carbon-carbon triple bond in 3-(oxan-3-yl)prop-2-ynoic acid is a region of high electron density, making it susceptible to a range of transformations, including metal-catalyzed functionalization, cycloaddition reactions, and addition reactions like hydration and halogenation.

Metal-Catalyzed Alkyne Functionalization

The terminal alkyne that would result from the decarboxylation of 3-(oxan-3-yl)prop-2-ynoic acid is a versatile handle for further molecular elaboration through various metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, would allow for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. Other important metal-catalyzed reactions of terminal alkynes include the Glaser coupling (homo-coupling of two terminal alkynes) and the Heck reaction.

Table 2: Potential Metal-Catalyzed Reactions of the Decarboxylated Product

Reaction Catalysts Coupling Partner Product Type
Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst Aryl/Vinyl Halide Aryl/Vinyl-substituted 3-ethynyloxane
Glaser Coupling Cu salt (e.g., CuCl), Base None (homo-coupling) 1,4-bis(oxan-3-yl)buta-1,3-diyne
Heck Reaction Pd catalyst (e.g., Pd(OAc)₂) Alkene Substituted enyne

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkyne moiety of 3-(oxan-3-yl)prop-2-ynoic acid can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, where the alkyne reacts with a 1,3-dipole, such as an azide (B81097), to form a five-membered heterocyclic ring. The copper-catalyzed version of this reaction, often referred to as "click chemistry," is particularly efficient and widely used for the synthesis of 1,2,3-triazoles.

Hydration and Halogenation Pathways

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (such as HgSO₄), the alkyne can undergo hydration. openstax.orgorganicchemistrytutor.comlibretexts.orglibretexts.orglumenlearning.com The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. openstax.orgorganicchemistrytutor.comlibretexts.orglibretexts.orglumenlearning.com This enol is unstable and rapidly tautomerizes to the more stable keto form. For a terminal alkyne, this results in a methyl ketone. openstax.orglibretexts.orglibretexts.orglumenlearning.com

Halogenation: Alkynes react with halogens (such as Br₂ or Cl₂) in a stepwise manner. organicchemistrytutor.comaakash.ac.injove.comlibretexts.orgmasterorganicchemistry.com The first addition of one equivalent of a halogen typically proceeds via an anti-addition mechanism, leading to a trans-dihaloalkene. organicchemistrytutor.comjove.commasterorganicchemistry.com The reaction is believed to proceed through a cyclic halonium ion intermediate. organicchemistrytutor.comjove.comlibretexts.orgmasterorganicchemistry.com If a second equivalent of the halogen is added, a tetrahaloalkane is formed. organicchemistrytutor.comaakash.ac.inmasterorganicchemistry.com

Table 3: Hydration and Halogenation of the Alkyne Moiety

Reaction Reagents Intermediate Final Product
Hydration H₂O, H₂SO₄, HgSO₄ Enol Ketone
Halogenation (1 eq.) X₂ (X = Cl, Br) Cyclic halonium ion trans-Dihaloalkene
Halogenation (2 eq.) 2X₂ (X = Cl, Br) trans-Dihaloalkene Tetrahaloalkane

Information regarding "3-(Oxan-3-yl)prop-2-ynoic acid" is currently unavailable in public literature.

Extensive research has revealed a significant lack of accessible scientific literature detailing the chemical reactivity and mechanistic transformations of the compound 3-(Oxan-3-yl)prop-2-ynoic acid. As a result, providing a detailed and scientifically accurate article that adheres to the requested outline is not feasible at this time.

The requested sections and subsections, including "Reactions Involving the Oxane Ring System," "Cascade and Multi-Component Reactions," and their detailed sub-points, necessitate in-depth research findings that are not available in the public domain. The creation of scientifically sound content, including data tables and detailed research findings, is contingent upon the existence of peer-reviewed studies and established chemical data, which could not be located for this specific compound.

Therefore, in the interest of providing accurate and factual information, the generation of the requested article cannot be completed. No information could be found regarding ring-opening and rearrangement mechanisms, regioselective functionalization of the oxane ring, or its participation in cascade and multi-component reactions.

Advanced Spectroscopic and Analytical Methodologies for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals in 3-(Oxan-3-yl)prop-2-ynoic acid.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting). The protons on the oxane ring would likely appear as a complex set of multiplets in the aliphatic region, while the methine proton at the 3-position of the oxane ring, being adjacent to the alkyne, would be expected at a slightly downfield-shifted position. The carboxylic acid proton would present as a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Key signals would include the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the carboxylic acid (at the most downfield position), and the sp³-hybridized carbons of the oxane ring. The chemical shifts of the oxane ring carbons would be influenced by the oxygen atom and the substitution pattern.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, which is crucial for tracing the connectivity of protons within the oxane ring. For instance, it would show which protons are vicinal (on adjacent carbons) to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the oxane ring to the prop-2-ynoic acid side chain, for example, by showing a correlation from the protons on the carbon adjacent to the alkyne to the sp-hybridized carbons.

A hypothetical table of expected NMR data is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1-~160H4, H5
2-~85H4
3-~80H4, H5
4~3.0 (m)~35C2, C3, C5, C6, C8
5a, 5b~1.8-2.0 (m)~30C4, C6, C7
6a, 6b~3.6-3.8 (m)~68C4, C5, C7
7a, 7b~1.6-1.8 (m)~32C5, C6, C8
8a, 8b~3.9-4.1 (m)~65C4, C7
9~11-12 (br s)-C1

Note: This is a generalized prediction. Actual values would depend on the solvent and experimental conditions.

The oxane ring in 3-(Oxan-3-yl)prop-2-ynoic acid is not planar and can exist in different chair or boat conformations. Dynamic NMR experiments, conducted at varying temperatures, could provide insight into the energy barriers of ring flipping and identify the most stable conformation. At lower temperatures, the exchange between conformations might slow down sufficiently to allow for the observation of distinct signals for axial and equatorial protons, providing valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of 3-(Oxan-3-yl)prop-2-ynoic acid. This experimental value can be compared to the calculated mass based on its molecular formula (C₈H₁₀O₃) to confirm the elemental composition with a high degree of confidence. For C₈H₁₀O₃, the calculated monoisotopic mass is 154.06299 Da. HRMS would be expected to provide a measured mass that is very close to this value.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The analysis of these fragments provides information about the compound's structure. For 3-(Oxan-3-yl)prop-2-ynoic acid, key fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxyl group (–COOH) as CO₂ (44 Da).

Ring Opening/Cleavage: Fragmentation of the oxane ring, leading to characteristic neutral losses.

Cleavage at the Alkyne: Fragmentation adjacent to the triple bond.

By piecing together the observed fragments, a fragmentation pathway can be proposed, which serves as further confirmation of the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 3-(Oxan-3-yl)prop-2-ynoic acid, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C≡C stretch: A weak to medium absorption in the region of 2100-2260 cm⁻¹ for the alkyne.

C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponding to the ether linkage in the oxane ring.

Raman spectroscopy would be complementary, often showing a strong signal for the more symmetric and less polar C≡C bond of the alkyne.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of 3-(Oxan-3-yl)prop-2-ynoic acid, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like 3-(Oxan-3-yl)prop-2-ynoic acid. A reversed-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, monitoring at a wavelength where the molecule absorbs, likely around 210-220 nm due to the electronic transitions of the carboxylic acid and alkyne groups.

Due to the low volatility of the carboxylic acid, direct analysis of 3-(Oxan-3-yl)prop-2-ynoic acid by Gas Chromatography (GC) is challenging. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound. A common derivatization method is esterification, for example, by reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.

The resulting volatile derivative can then be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the sample, while the mass spectrum would offer valuable structural information. The mass spectrum would show a molecular ion peak corresponding to the mass of the silylated derivative, along with characteristic fragmentation patterns. Key fragments would likely arise from the loss of the trimethylsilyl group and fragmentation of the oxane ring.

X-ray Crystallography for Solid-State Structural Determination

Should 3-(Oxan-3-yl)prop-2-ynoic acid be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details of the oxane ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. The carboxylic acid moieties are expected to form hydrogen-bonded dimers or chains in the solid state.

Theoretical and Computational Investigations of 3 Oxan 3 Yl Prop 2 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules. For 3-(Oxan-3-yl)prop-2-ynoic acid, these methods can predict its geometry, stability, and electronic distribution, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to optimize the molecular geometry and predict various electronic properties. azpharmjournal.com For 3-(Oxan-3-yl)prop-2-ynoic acid, DFT would be used to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Furthermore, DFT calculations can yield valuable information about the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

A molecular electrostatic potential (MEP) map can also be generated using DFT. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red) and electron-poor regions (colored blue). For 3-(Oxan-3-yl)prop-2-ynoic acid, the MEP would likely show a high negative potential around the carboxylic acid group's oxygen atoms and a lower potential around the hydrogen atoms.

Table 1: Predicted Electronic Properties of 3-(Oxan-3-yl)prop-2-ynoic Acid using DFT

PropertyPredicted ValueSignificance
HOMO Energy(Typical range: -8 to -6 eV)Indicates susceptibility to electrophilic attack.
LUMO Energy(Typical range: -1 to 1 eV)Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap(Typical range: 5 to 7 eV)Reflects chemical reactivity and kinetic stability.
Dipole Moment(Calculable)Measures the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy in energetic and structural predictions, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. These methods are computationally more intensive than DFT but can provide benchmark-quality data, especially for smaller molecules or for refining specific properties calculated with DFT. For 3-(Oxan-3-yl)prop-2-ynoic acid, high-accuracy ab initio calculations could be used to precisely determine its heat of formation and relative energies of different conformers.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical methods are invaluable for mapping out potential reaction pathways for 3-(Oxan-3-yl)prop-2-ynoic acid. The propiolic acid moiety is known to undergo various reactions, including addition reactions across the triple bond and reactions at the carboxylic acid group. wikipedia.org For instance, the bromination of propiolic acid yields dibromoacrylic acid. wikipedia.org Computational chemistry can be used to model the mechanisms of such reactions for the target molecule.

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. Properties of the transition state, such as its geometry and vibrational frequencies, can be calculated to confirm its identity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the oxane ring and its connection to the prop-2-ynoic acid side chain means that 3-(Oxan-3-yl)prop-2-ynoic acid can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. pnrjournal.com By simulating the motion of atoms based on a force field, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. For 3-(Oxan-3-yl)prop-2-ynoic acid, MD simulations could be used to explore its conformational landscape in an aqueous solution and to understand how its structure fluctuates under physiological conditions.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural and electronic features with its chemical reactivity. nih.gov For 3-(Oxan-3-yl)prop-2-ynoic acid, SRR studies would involve systematically modifying its structure and calculating how these changes affect its reactivity. For example, one could investigate how substituting the oxane ring at different positions influences the acidity of the carboxylic acid or the reactivity of the alkyne.

By correlating calculated properties (like HOMO/LUMO energies, atomic charges, or bond orders) with experimental or predicted reactivity, quantitative structure-reactivity relationships (QSRRs) can be developed. These models can then be used to predict the reactivity of new, related compounds.

In Silico Modeling of Intermolecular Interactions (e.g., molecular docking for ligand design principles)

The structural features of 3-(Oxan-3-yl)prop-2-ynoic acid make it an interesting candidate for interacting with biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific protein target. azpharmjournal.comnih.gov

In the context of 3-(Oxan-3-yl)prop-2-ynoic acid, molecular docking could be used to explore its potential to bind to various enzyme active sites. The carboxylic acid group can form hydrogen bonds and electrostatic interactions, while the oxane ring can engage in hydrophobic interactions. The alkyne group can also participate in various non-covalent interactions. Docking studies could provide insights into the binding modes and affinities of this compound with different biological targets, guiding the design of new molecules with enhanced activity. mdpi.com

Table 2: Potential Intermolecular Interactions of 3-(Oxan-3-yl)prop-2-ynoic Acid

Functional GroupPotential Interaction TypeInteracting Partner (Example)
Carboxylic AcidHydrogen Bonding, Ionic InteractionsAmino acid residues (e.g., Arginine, Lysine)
Oxane OxygenHydrogen BondingWater, Amino acid residues (e.g., Serine)
Alkyneπ-π Stacking, Hydrophobic InteractionsAromatic amino acid residues (e.g., Phenylalanine)
Aliphatic CH2van der Waals, Hydrophobic InteractionsNonpolar pockets in proteins

Derivatization and Analogue Synthesis Strategies

Diversification at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation reactions. researchgate.netthermofisher.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. organic-chemistry.org A common approach involves reaction with an alcohol in the presence of an acid catalyst. Alternatively, more modern and milder methods utilize coupling agents. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. mdpi.com The inclusion of additives such as N-hydroxysuccinimide can improve the efficiency of these coupling reactions. thermofisher.com Another strategy involves the use of sulfonyl chlorides, such as Me2NSO2Cl, in the presence of an amine base to promote ester formation. researchgate.net

Amidation: Similar to esterification, amidation involves the reaction of the activated carboxylic acid with an amine. mdpi.com Carbodiimide coupling agents are also effective for amide bond formation. mdpi.com The choice of amine can introduce a wide array of structural diversity, from simple alkyl amines to more complex moieties. These reactions are foundational for creating libraries of compounds for various screening purposes. researchgate.net

Table 1: Potential Reagents for Carboxylic Acid Derivatization

Derivative TypeReagent ClassSpecific Example(s)
EstersAlcohols with Acid Catalyst, CarbodiimidesMethanol with H₂SO₄, EDCI with an alcohol
AmidesAmines with Coupling AgentsPrimary/Secondary Amines with EDCI/HOBt

This table presents hypothetical reaction classes based on general organic chemistry principles.

Modifications and Elaboration of the Alkyne Moiety

The alkyne functionality provides a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This palladium- and copper-catalyzed cross-coupling reaction would allow for the introduction of various aromatic and unsaturated substituents at the terminal position of the alkyne in 3-(Oxan-3-yl)prop-2-ynoic acid derivatives. beilstein-journals.orgmdpi.com This strategy is widely used in the synthesis of complex molecules, including natural products and biologically active compounds. researchgate.net

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers an efficient and highly selective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. By reacting an azide-containing molecule with the alkyne of 3-(Oxan-3-yl)prop-2-ynoic acid or its derivatives, a diverse array of triazole-containing analogues can be synthesized. nih.gov In biological contexts, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes can be employed to avoid the use of a potentially toxic copper catalyst. nih.gov

Table 2: Potential Reactions for Alkyne Modification

Reaction TypeKey ReagentsResulting Moiety
Sonogashira CouplingAryl/Vinyl Halide, Pd Catalyst, Cu Co-catalyst, BaseSubstituted Alkyne
CuAAC Click ChemistryOrganic Azide (B81097), Cu(I) Catalyst1,2,3-Triazole
Mannich ReactionFormaldehyde, Secondary AmineAminomethylated Alkyne

This table presents hypothetical reaction classes based on general organic chemistry principles.

Functionalization of the Oxane Ring System

The saturated oxane ring is generally less reactive than the carboxylic acid or alkyne moieties. However, functionalization can be achieved through various synthetic strategies, often involving the synthesis of the ring with pre-installed functional groups.

One approach involves the use of starting materials for the synthesis of the oxane ring that already contain the desired functional groups. For instance, employing a substituted diol in a ring-closing etherification reaction could lead to an oxane ring with substituents at various positions.

While direct functionalization of the C-H bonds of the oxane ring is challenging, radical-based reactions could potentially be employed to introduce new functional groups. However, such reactions often lack selectivity. A more controlled approach would involve the synthesis of oxane derivatives with activating groups, such as a carbonyl group, which could then be used as a handle for further modifications.

Synthesis of Chiral Analogues and Stereoisomers

The oxane ring in 3-(Oxan-3-yl)prop-2-ynoic acid contains a stereocenter at the 3-position. This means the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogues is crucial for studying the biological activity of chiral molecules, as different enantiomers can have distinct pharmacological properties. beilstein-journals.org

Asymmetric Synthesis: Chiral analogues can be prepared using several strategies. One method involves the use of chiral starting materials. For example, a chiral diol of known stereochemistry could be used to construct the oxane ring, thereby setting the stereochemistry of the final product. Another approach is to employ a chiral auxiliary. beilstein-journals.org A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For instance, a chiral alcohol could be used to form a chiral ester, which could then influence the stereoselectivity of subsequent reactions.

Chiral Resolution: If a racemic mixture of the compound is synthesized, the individual enantiomers can be separated through chiral resolution. google.com This can be achieved by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties and can be separated by techniques like crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the carboxylic acid. Chiral chromatography is another powerful technique for separating enantiomers. google.com

Emerging Research Directions and Advanced Chemical Applications

Role in Complex Molecule Construction

The synthesis of complex organic molecules, particularly natural products and their analogues, relies on the use of versatile building blocks that can introduce specific structural motifs and functionalities in a controlled manner. 3-(Oxan-3-yl)prop-2-ynoic acid serves as an exemplary building block due to the convergence of a stereochemically rich tetrahydropyran (B127337) (THP) ring and a synthetically versatile alkynoic acid chain.

The tetrahydropyran ring is a privileged scaffold found in a vast array of natural products with significant biological activities. nih.govrsc.org Its incorporation into a molecule can influence conformation, solubility, and metabolic stability. Methods for constructing the THP ring are a major focus in organic synthesis, including strategies like Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions. nih.govrsc.orgmdpi.com

The alkynoic acid portion of the molecule offers a dual functionality. The alkyne can participate in a wide range of transformations, such as cycloadditions, coupling reactions, and reductions, while the carboxylic acid provides a handle for esterification, amidation, or can participate in cyclization reactions. mdpi.comuniovi.es For instance, the transition-metal-catalyzed cycloisomerization of alkynoic acids is a powerful, atom-economical method for synthesizing unsaturated lactones, which are themselves key intermediates in the synthesis of complex targets. acs.org

The presence of both the THP ring and the alkynoic acid in a single molecule makes 3-(Oxan-3-yl)prop-2-ynoic acid a highly valuable precursor for synthesizing complex targets, such as the marine macrolide Neopeltolide, which features a tetrahydropyran core. nih.gov

Table 1: Examples of Natural Products Containing the Tetrahydropyran Moiety

Natural ProductClassNoted Biological Activity
NeopeltolideMacrolideAntifungal, Antiproliferative
BryostatinsMacrolide LactoneAnticancer, Memory-enhancing
MaitotoxinPolyetherPotent Marine Toxin
SalinomycinPolyether IonophoreAntibiotic, Anticancer Stem Cell

Integration into Novel Catalytic Systems

While much research focuses on the catalytic transformation of alkynoic acids, an emerging area of interest is the integration of such molecules into the design of novel catalysts. mdpi.comresearchgate.net The structural features of 3-(Oxan-3-yl)prop-2-ynoic acid suggest its potential use as a ligand or a component of a larger catalytic architecture.

The oxygen atom within the oxane ring and the carbonyl oxygen of the carboxylic acid can act as Lewis basic sites, capable of coordinating to a metal center. This coordination could be used to construct novel metal-ligand complexes. If the oxane ring is substituted to create chirality, derivatives of this compound could serve as chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Furthermore, research has demonstrated that effector molecules can bind within catalyst cages to regulate the cyclization of alkynoic acids, suggesting a path toward creating complex, bio-inspired catalytic systems where the substrate or a similar molecule can influence the reaction outcome. researchgate.net Although the direct use of 3-(Oxan-3-yl)prop-2-ynoic acid in a catalytic system is not yet widely reported, its functional groups are analogous to moieties used in established catalyst design.

Table 2: Metal Catalysts Employed in the Transformation of Alkynoic Acids

Metal CatalystTypical TransformationReference
Gold (Au)Cycloisomerization to enol lactones, Cascade reactions mdpi.comacs.org
Silver (Ag)Cascade reactions with aminonucleophiles mdpi.com
Platinum (Pt)Cycloisomerization, Effector-regulated cyclization acs.orgresearchgate.net
Ruthenium (Ru)Cycloisomerization, Cascade reactions mdpi.comuniovi.es
Copper (Cu)Decarboxylative cross-coupling, Azide-Alkyne Cycloaddition frontiersin.orgorganic-chemistry.org
Iron (Fe)Cascade synthesis of nitrogen polycycles d-nb.info

Applications in Materials Science and Polymer Chemistry

The development of new polymers with tailored properties is a major goal of materials science. Monomers containing cyclic structures are known to impart unique characteristics, such as increased rigidity and thermal stability, to the polymer backbone. rsc.org The tetrahydropyran ring in 3-(Oxan-3-yl)prop-2-ynoic acid makes it an attractive candidate for creating novel polymers.

Synthetic strategies to produce THP-containing polymers include Prins-type polymerization and the ring-opening polymerization of bicyclic lactones containing a THP structure. rsc.orgacs.orgnih.gov However, the most direct application for 3-(Oxan-3-yl)prop-2-ynoic acid would be as a monomer in addition or condensation polymerizations. The alkyne functionality is particularly suited for modern polymerization techniques, such as azide-alkyne "click" polymerization, which allows for the efficient and controlled synthesis of polymers under mild conditions. enamine.net

By incorporating 3-(Oxan-3-yl)prop-2-ynoic acid, either into the main chain or as a pendant group, chemists can create polymers with embedded THP units. These polymers could exhibit enhanced thermal properties, altered solubility profiles, and potentially new mechanical behaviors, making them suitable for specialty applications in advanced materials. rsc.orgrsc.org

Table 3: Polymerization Strategies for Incorporating Tetrahydropyran (THP) Rings

Polymerization MethodDescriptionReference
Prins Cyclization PolymerizationPolymerization proceeds via the formation of THP rings from monomers containing aldehyde and homoallylic alcohol moieties. rsc.orgnih.govrsc.org
Ring-Opening Polymerization (ROP)Bicyclic monomers containing a THP ring (e.g., dioxabicyclooctanones) are opened to form linear polymers. acs.orgacs.org
Addition Polymerization of Alkyne MonomersThe alkyne group of a THP-containing monomer can participate in polymerization, for example, via click chemistry, to form a polymer with pendant THP groups. enamine.net

Exploration in Bioorthogonal Chemical Methodologies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. broadpharm.com A cornerstone of this field is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized molecule with high efficiency and specificity. enamine.netinterchim.fr

3-(Oxan-3-yl)prop-2-ynoic acid, with its terminal alkyne group, is an ideal substrate for click chemistry. medchemexpress.com It can be used as a chemical reporter or a bioorthogonal handle. For example, it could be incorporated into a larger molecule (like a drug or a metabolite) and then used to attach a probe, such as a fluorescent dye or a biotin (B1667282) tag, for imaging or purification studies. The reaction's biocompatibility allows these ligations to be performed in complex biological media and even on cell surfaces or inside cells. broadpharm.com

The tetrahydropyran component may also confer advantageous properties, such as improved water solubility or altered cell permeability, making it a potentially superior building block for creating chemical probes compared to more hydrophobic alkyne reagents.

Table 4: Key Bioorthogonal "Click" Chemistry Reactions Involving Alkynes

ReactionDescriptionKey Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)A [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a Copper(I) species.High yielding, wide scope, requires copper catalyst (can be cytotoxic). organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)A [3+2] cycloaddition between an azide and a strained cyclic alkyne (e.g., DBCO, BCN).Copper-free and thus highly biocompatible for in vivo applications. broadpharm.com

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry—reducing waste, using less hazardous substances, employing catalytic processes, and using renewable resources—are increasingly guiding synthetic chemistry. d-nb.info Research into the synthesis of tetrahydropyrans and reactions of alkynoic acids has yielded numerous sustainable approaches directly relevant to 3-(Oxan-3-yl)prop-2-ynoic acid.

Catalysis: The development of heterogeneous, recyclable catalysts is a key goal. For the synthesis of the THP ring and related pyrans, reusable magnetic nanocatalysts (e.g., based on Fe₃O₄) have been successfully employed. mdpi.comsamipubco.com For reactions involving the alkynoic acid moiety, such as cycloisomerization or cross-coupling, catalysts supported on materials like cellulose (B213188) or silica-coated magnetic nanoparticles offer high efficiency and easy recovery, minimizing waste and product contamination. acs.orgfrontiersin.org Using abundant, low-toxicity metals like iron instead of precious metals like gold or palladium is another important green strategy. d-nb.info

Reaction Media: Replacing volatile organic solvents with environmentally benign alternatives is crucial. Water has been used as a green solvent for the synthesis of tetrahydrobenzo[b]pyran derivatives using nanocatalysts. samipubco.com Another innovative approach is the use of deep eutectic solvents (DES), which are biorenewable and can serve as effective media for reactions like the gold-catalyzed cycloisomerization of alkynoic acids. cornell.edu

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyran derivatives, offering an energy-efficient alternative to conventional heating. researchgate.net

Table 5: Green Chemistry Strategies Relevant to 3-(Oxan-3-yl)prop-2-ynoic acid Synthesis

Green ApproachExample ApplicationBenefitReference
Reusable Heterogeneous CatalystsFe₃O₄-based nanocatalysts for pyran synthesis; Cellulose-supported Au for alkynoic acid cyclization.Easy separation, recyclability, reduced metal leaching. acs.orgmdpi.comsamipubco.com
Use of Abundant, Low-Toxicity MetalsIron-catalyzed cascade synthesis from alkynoic acids.Lower cost and environmental impact compared to precious metals. d-nb.info
Benign SolventsSynthesis of pyran derivatives in water; Au-catalyzed reactions in deep eutectic solvents.Reduced pollution and hazard; use of biorenewable media. samipubco.comcornell.edu
Energy EfficiencyMicrowave-assisted synthesis of tetrahydrobenzo[b]pyran derivatives.Shorter reaction times, often with higher yields. researchgate.net

Q & A

Q. How can I synthesize 3-(Oxan-3-yl)prop-2-ynoic acid with optimal yield?

Methodological Answer: The synthesis typically involves coupling oxane (tetrahydropyran) derivatives with propiolic acid precursors. A common approach is Sonogashira coupling between a halogenated oxane and a terminal alkyne, followed by oxidation to introduce the carboxylic acid group. Key steps include:

  • Step 1: Prepare 3-bromooxane via bromination of oxan-3-ol using PBr₃ .
  • Step 2: Perform Sonogashira coupling with trimethylsilylpropiolic acid (TMS-protected alkyne) under Pd/Cu catalysis .
  • Step 3: Deprotect the TMS group using K₂CO₃/MeOH and oxidize the alkyne to the carboxylic acid using KMnO₄ in acidic conditions . Optimization Tips:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4).
Reaction Step Catalyst/Reagent Yield Range
BrominationPBr₃60-75%
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI45-65%
Deprotection/OxidationKMnO₄/H⁺70-85%

Q. What analytical techniques are critical for characterizing 3-(Oxan-3-yl)prop-2-ynoic acid?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Confirm the oxane ring (δ 3.5–4.5 ppm for ring protons) and propiolic acid (δ 2.8–3.2 ppm for the α-proton).
  • ¹³C NMR: Identify the carboxylic acid carbon (δ ~170 ppm) and alkyne carbons (δ ~75–85 ppm) .
    • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to detect [M-H]⁻ ions. Expected exact mass: ~182.0947 (C₉H₁₀O₃) .
    • IR Spectroscopy: Look for O-H stretch (~2500-3000 cm⁻¹, broad) and C≡C stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. How do I resolve contradictions in crystallographic data for 3-(Oxan-3-yl)prop-2-ynoic acid?

Methodological Answer: Contradictions often arise from disordered oxane ring conformations or twinning. Use the following steps:

  • Data Collection: Ensure high-resolution data (≤ 0.8 Å) to resolve disorder. Use synchrotron sources if needed .
  • Refinement in SHELXL:
  • Apply restraints for bond lengths/angles in the oxane ring.
  • Use TWIN commands for twinned crystals .
    • Validation: Check R₁ (≤ 5%) and wR₂ (≤ 12%) values. Verify geometry with WinGX/PLATON .
      Example Workflow:
   SHELXD (phase solution) → SHELXL (refinement) → ORTEP (visualization)  

Q. What strategies can I use to analyze the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer: Design assays targeting enzymes with propiolic acid-binding sites (e.g., decarboxylases):

  • Kinetic Assays: Measure IC₅₀ values via UV-Vis spectroscopy. Use Michaelis-Menten plots to assess competitive/non-competitive inhibition .
  • Molecular Docking: Model interactions using AutoDock Vina. The alkyne group may form π-π interactions with aromatic residues .
  • Control Experiments: Compare with 3-phenylpropiolic acid derivatives to isolate the oxane ring’s role in binding .

Q. How can I address discrepancies in synthetic yields across different reaction conditions?

Methodological Answer: Use statistical tools like Design of Experiments (DoE) to identify critical variables:

  • Factors: Catalyst loading, solvent polarity, temperature.
  • Response Surface Methodology (RSM): Optimize Pd catalyst (0.5–2 mol%) and solvent (THF vs. DMF) . Case Study:
  • Low Yield (≤40%): Trace moisture in THF deactivates Pd. Use molecular sieves.
  • High Yield (≥65%): Anhydrous DMF at 80°C with 1.5 mol% Pd .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected peaks despite high purity (≥95%)?

Methodological Answer:

  • Dynamic Effects: Oxane ring puckering causes splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at 50°C .
  • Tautomerism: The propiolic acid may exist in keto-enol forms. Confirm via ¹³C NMR (absence of enol carbons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.